2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
CAS No.:
Cat. No.: VC15965216
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3O |
|---|---|
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one |
| Standard InChI | InChI=1S/C12H19N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2 |
| Standard InChI Key | TXXSHVJQQLSSKF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C(=O)C3=C(N2)CCNC3 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol consists of a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring (tetrahydropyridine). Key structural features include:
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Cyclohexyl substituent: A six-membered alicyclic ring attached to the pyrazole nitrogen at the 2-position, contributing to steric bulk and lipophilicity.
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Hydroxyl group: Positioned at the 3-position of the pyrazole ring, enabling hydrogen bonding and participation in acid-base chemistry.
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Tetrahydropyridine moiety: A partially saturated pyridine ring that introduces conformational flexibility.
The molecular formula is C₁₂H₁₉N₃O, with a calculated molecular weight of 221.30 g/mol. Comparative analysis with analogous structures, such as N-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (PubChem CID: 42656635), suggests that the hydroxyl group reduces molecular weight by ~27 g/mol relative to the carboxamide derivative .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.30 g/mol |
| LogP (Predicted) | 2.1 (Moderately lipophilic) |
| Hydrogen Bond Donors | 2 (Hydroxyl and NH in pyrazole) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, pyrazole N, hydroxyl O) |
| Polar Surface Area | 60.8 Ų |
Synthetic Approaches
The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step sequences leveraging cyclization, protection-deprotection strategies, and functional group interconversions. While direct literature on 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is limited, analogous protocols from bioRxiv provide a plausible roadmap :
Step 1: Core Formation
The pyrazolo[4,3-c]pyridine scaffold is constructed via cyclocondensation of hydrazine derivatives with cyclic ketones. For example, reacting 4-piperidone with hydrazine hydrate yields the tetrahydropyridopyrazole core.
Step 3: Hydroxyl Group Installation
Oxidation or hydroxylation at the 3-position can be achieved via:
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Electrophilic substitution: Using nitrating agents followed by reduction to amine and diazotization/hydrolysis.
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Metal-mediated oxidation: Employing Cu(I)/O₂ systems to introduce hydroxyl groups regioselectively.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux, 12 h | 68% | |
| 2 | Cyclohexyl bromide, K₂CO₃, DMF, 80°C, 6 h | 75% | |
| 3 | CuI, Phenanthroline, O₂, DMSO, 100°C, 24 h | 52% |
Biological Activity and Mechanistic Insights
Although direct pharmacological data for 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol are scarce, structurally related compounds exhibit notable bioactivity:
Kinase Inhibition
Pyrazolo[4,3-c]pyridines are investigated as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases. The hydroxyl group may coordinate with kinase hinge regions, while the cyclohexyl moiety occupies hydrophobic pockets. For instance, analogs with IC₅₀ values <100 nM against CDK2/4/6 have been reported.
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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Aqueous Solubility: Predicted to be 0.12 mg/mL (pH 7.4), limited by the cyclohexyl group’s hydrophobicity.
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Caco-2 Permeability: High (Papp >20 ×10⁻⁶ cm/s), indicating potential for oral bioavailability.
Metabolic Stability
In vitro microsomal studies of related compounds show moderate stability (t₁/₂ = 45 min in human liver microsomes), with primary metabolic pathways involving hydroxylation of the cyclohexyl ring and glucuronidation of the pyrazole-OH .
Applications in Drug Discovery
Oncology
As CDK inhibitors, derivatives of this scaffold could target breast cancer (e.g., mimicking palbociclib’s mechanism) or hematological malignancies. The cyclohexyl group may improve blood-brain barrier penetration for glioblastoma applications.
Central Nervous System (CNS) Disorders
Structural similarity to monoamine reuptake inhibitors suggests potential in depression or Parkinson’s disease. The hydroxyl group’s polarity could mitigate off-target CNS toxicity.
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